

An In-depth Technical Guide to C3-Amide-C4-NH2 Compounds

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Compound of Interest

Compound Name: C3-Amide-C4-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the **C3-Amide-C4-NH2** class of compounds. This family of molecules, characterized by a three-carbon acyl group linked via an amide bond to a four-carbon amino moiety, is of growing interest in biochemical and pharmaceutical research due to its relationship with endogenous polyamines and their roles in cellular signaling. The archetypal molecule of this class is N-(4-aminobutyl)propanamide, also known as N-propanoylputrescine.

Chemical Structure and Properties

The core structure of a **C3-Amide-C4-NH2** compound consists of a propanoyl group attached to the nitrogen of a 1,4-diaminobutane (putrescine) backbone. This acylation alters the physicochemical properties of the parent diamine by reducing the net positive charge at physiological pH and increasing lipophilicity. These changes can significantly impact the molecule's ability to interact with biological targets and traverse cellular membranes.

Physicochemical Data

The following table summarizes key computed physicochemical properties for N-(4-aminobutyl)propanamide and related acylated diamines. Such data is crucial for predicting the behavior of these compounds in biological systems and for designing new analogs.

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Hydrogen Bond Donor Count	Hydrogen Bond Acceptor Count	Topological Polar Surface Area (Å²)
N-(4-aminobutyl)propanamide	N-(4-aminobutyl)propanamide	C ₇ H ₁₆ N ₂ O	144.22	-0.2	2	2	55.1
N-(4-aminobutyl)acetamide (C2-Amide-C4-NH2)	N-(4-aminobutyl)acetamide	C ₆ H ₁₄ N ₂ O	130.19	-0.6	2	2	55.1
N-(4-aminobutyl)butanamide (C4-Amide-C4-NH2)	N-(4-aminobutyl)butanamide	C ₈ H ₁₈ N ₂ O	158.24	0.1	2	2	55.1
N-(4-aminobutyl)benzamide	N-(4-aminobutyl)benzamide	C ₁₁ H ₁₆ N ₂ O	192.26	0.6	2	2	55.1

Data for N-(4-aminobutyl)butanamide and N-(4-aminobutyl)benzamide are from PubChem.[\[1\]](#)
Data for N-(4-aminobutyl)propanamide and N-(4-aminobutyl)acetamide are calculated estimates based on structural similarity.

Synthesis and Experimental Protocols

The primary method for synthesizing **C3-Amide-C4-NH2** compounds is the N-acylation of 1,4-diaminobutane (putrescine) or a protected derivative. The use of protecting groups can be crucial to achieve mono-acylation and prevent the formation of di-acylated byproducts.

General Experimental Protocol for N-acylation of 1,4-Diaminobutane

This protocol describes a general method for the synthesis of N-(4-aminobutyl)propanamide by reacting propanoyl chloride with an excess of 1,4-diaminobutane. The excess diamine acts as both a reactant and a base to neutralize the HCl byproduct.

Materials:

- 1,4-Diaminobutane (Putrescine)
- Propanoyl chloride
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonium Hydroxide mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diaminobutane (5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
- **Acylation:** Add propanoyl chloride (1 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature

at 0 °C during the addition.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of Dichloromethane:Methanol with a small percentage of Ammonium Hydroxide (e.g., 90:9:1) to ensure the amine remains in its free base form.
- **Characterization:** Characterize the purified N-(4-aminobutyl)propanamide using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Significance and Signaling Pathways

Acylated polyamines, such as N-propanoylputrescine, are increasingly recognized for their roles in cellular physiology and pathology. The acetylation and acylation of polyamines are key metabolic processes that regulate their intracellular concentrations and functions.

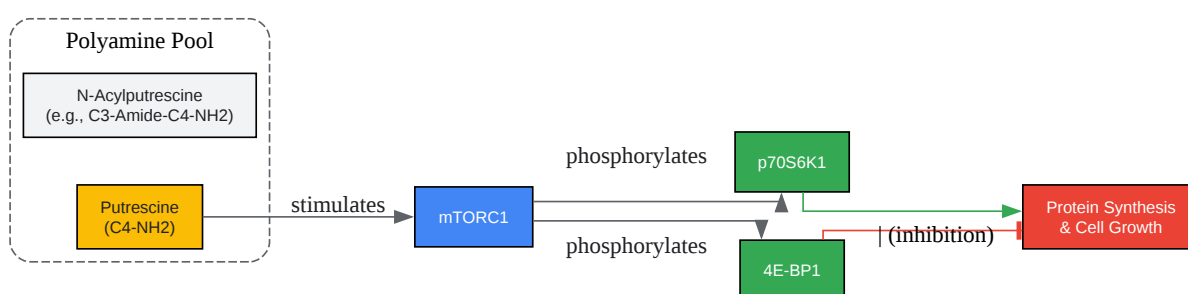
Role in Polyamine Metabolism and Signaling

Polyamines like putrescine, spermidine, and spermine are essential for cell growth, proliferation, and differentiation. Their levels are tightly regulated through biosynthesis, catabolism, and transport. Acylation, catalyzed by enzymes like spermidine/spermine N¹-acetyltransferase (SSAT), is a critical step in polyamine catabolism.[2] This modification neutralizes the positive charges of polyamines, facilitating their export from the cell or further degradation by polyamine oxidases.

Recent studies have shown that polyamines and their derivatives can act as signaling molecules, influencing key cellular pathways.

Modulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with this pathway. Putrescine has been shown to stimulate the mTOR signaling pathway, leading to increased protein synthesis.[3][4] This suggests that acylated derivatives could modulate this pathway by altering the available pool of active polyamines.

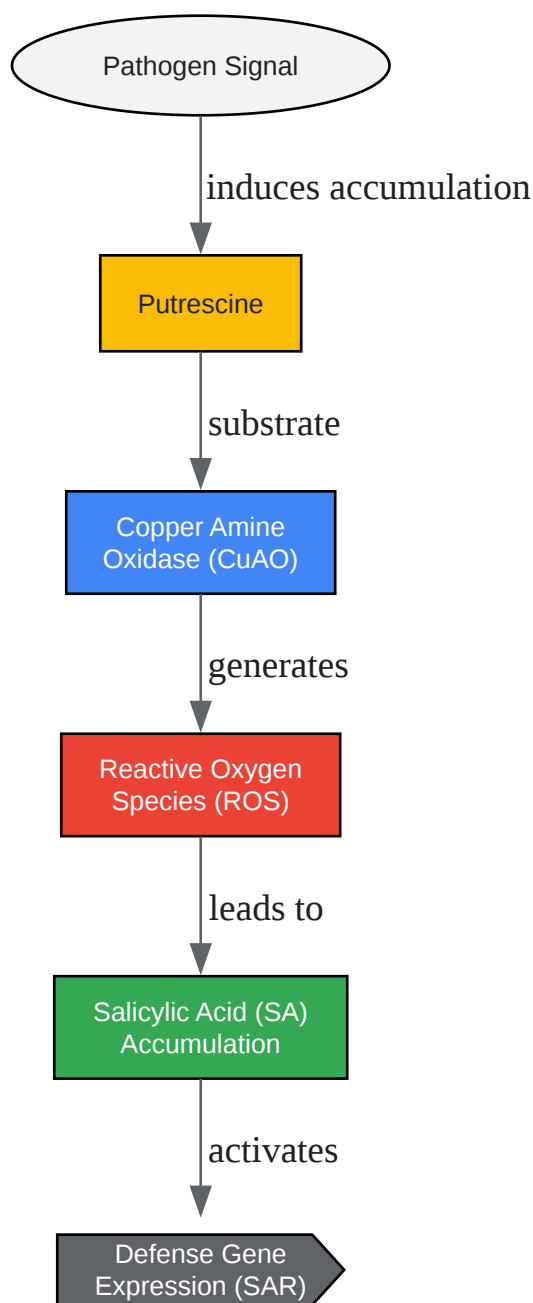


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Caption: Putrescine stimulates the mTORC1 signaling pathway, promoting cell growth.

Involvement in Plant Defense Signaling

In plants, putrescine is involved in defense responses against pathogens. It can elicit a signaling cascade that involves the production of reactive oxygen species (ROS) and the accumulation of salicylic acid (SA), a key plant defense hormone. This pathway shares components with systemic acquired resistance (SAR), a broad-spectrum plant immunity.[5] Acylation of putrescine would likely attenuate this response by removing the signaling molecule.



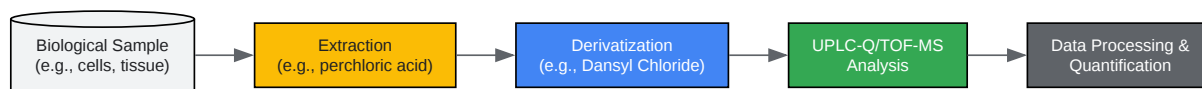
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Caption: Putrescine-mediated plant defense signaling pathway.

Analytical Workflow

The analysis and quantification of **C3-Amide-C4-NH2** and other acylated polyamines in biological samples require a robust analytical workflow. A common approach involves sample

extraction followed by derivatization and analysis by liquid chromatography-mass spectrometry (LC-MS).



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Caption: A typical workflow for the analysis of acylated polyamines in biological samples.

Conclusion and Future Directions

The **C3-Amide-C4-NH₂** class of compounds represents an important intersection of metabolism and cellular signaling. As derivatives of the essential polyamine putrescine, these molecules have the potential to modulate numerous biological processes. The ability to synthesize and analyze these compounds, as outlined in this guide, is fundamental for elucidating their specific roles in health and disease. Future research in this area will likely focus on identifying the specific protein targets of acylated polyamines, understanding their transport and fate in vivo, and exploring their therapeutic potential in areas such as cancer, inflammatory diseases, and neuroscience. The development of more specific analytical techniques and novel synthetic analogs will be crucial for advancing this exciting field of study.

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